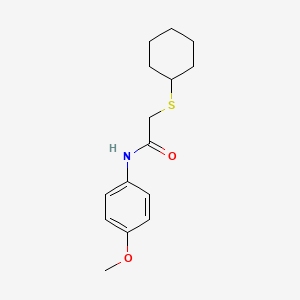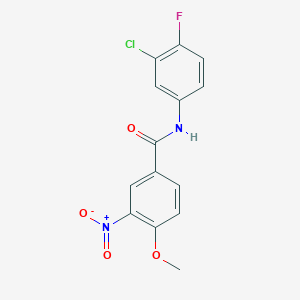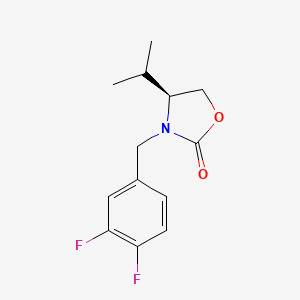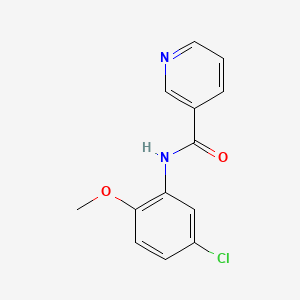
2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide is a chemical compound that is widely used in scientific research. It is a member of the thioamide family of compounds, which have been shown to have a range of interesting biological properties. In
Wirkmechanismus
The mechanism of action of 2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes, including histone deacetylases and proteasomes. These enzymes play important roles in regulating gene expression and protein degradation, respectively, and their inhibition by 2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide may have therapeutic potential.
Biochemical and Physiological Effects:
2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of disease. It has also been shown to have neuroprotective effects, and to improve cognitive function in animal models of neurodegenerative disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal models, and to have few side effects. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Another area of interest is its mechanism of action, and how it interacts with other enzymes and proteins in the body. Finally, there is potential for the development of new thioamide compounds based on the structure of 2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide, which may have even greater therapeutic potential.
Synthesemethoden
The synthesis of 2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide can be achieved through a multi-step process. The first step involves the reaction of cyclohexylamine with thionyl chloride to form cyclohexyl isothiocyanate. This is then reacted with 4-methoxyaniline to form the corresponding thiourea. Finally, the thiourea is reacted with acetic anhydride to form 2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide has been shown to have a range of interesting biological properties. It has been used in scientific research to investigate its potential as a therapeutic agent for a range of diseases, including cancer, inflammation, and neurological disorders. It has also been used to study the mechanism of action of other compounds, as well as to explore the biochemical and physiological effects of thioamide compounds.
Eigenschaften
IUPAC Name |
2-cyclohexylsulfanyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-18-13-9-7-12(8-10-13)16-15(17)11-19-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZXECRZNJDUML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexylsulfanyl-N-(4-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-phenylpropyl)-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5631417.png)
![N-[2-(methylthio)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5631423.png)


![N-{2-[4-(dimethylamino)phenyl]ethyl}-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5631440.png)

![3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5631453.png)

![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(2-pyrazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5631469.png)
![9-(1-pyrrolidinylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5631487.png)
![(4-methyl-5-{1-[3-(5-methyl-2-furyl)butyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanol](/img/structure/B5631494.png)
![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5631503.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5631510.png)
